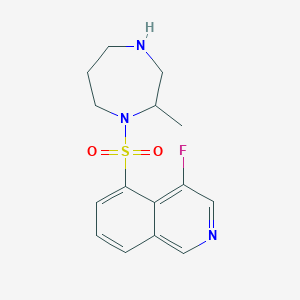
4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a fluorine atom, a sulfonyl group, and a diazepane ring, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroisoquinoline with a sulfonyl chloride derivative in the presence of a base to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. The final product is often purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
科学的研究の応用
4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as glaucoma and ocular hypertension.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline involves its interaction with specific molecular targets. For instance, it acts as a Rho kinase inhibitor, which affects cellular processes such as contraction, motility, and proliferation. This inhibition is achieved through binding to the active site of the enzyme, blocking its activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
Ripasudil: A close derivative of fasudil, also a Rho kinase inhibitor used in the treatment of glaucoma.
Fasudil: Another Rho kinase inhibitor with similar therapeutic applications.
Uniqueness
4-Fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline is unique due to its specific structural features, such as the fluorine atom and the diazepane ring, which confer distinct chemical and biological properties. These features differentiate it from other Rho kinase inhibitors and contribute to its potential as a versatile compound in various research and industrial applications .
特性
IUPAC Name |
4-fluoro-5-[(2-methyl-1,4-diazepan-1-yl)sulfonyl]isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKQVZWVLOIIEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
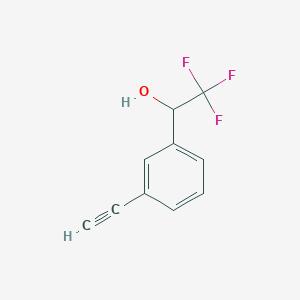
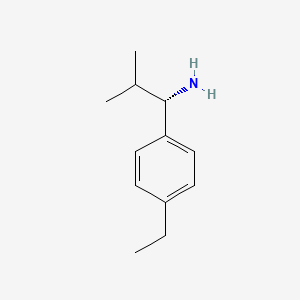

![2-Chloro-8-ethyl-5,6,7,8-tetrahydro-5-oxo-pyrido[2,3-d]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B12976806.png)
![7-Chloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12976809.png)
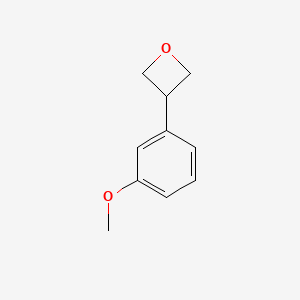
![6-(2-Bromoacetyl)-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12976844.png)
![Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12976853.png)
![tert-Butyl 5-(fluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12976855.png)

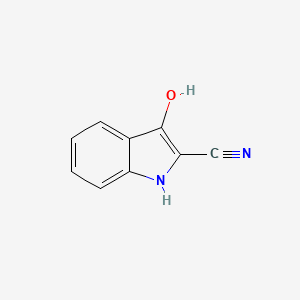
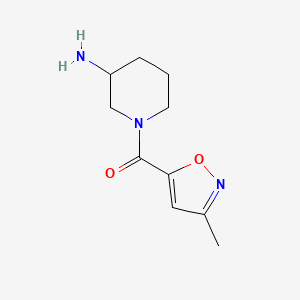
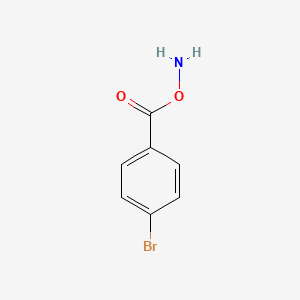
![2-(Chloromethyl)-6-ethylbenzo[d]thiazole](/img/structure/B12976881.png)
